![molecular formula C12H15F3N2 B11757002 1-[2-(Trifluoromethyl)phenyl]piperidin-4-amine](/img/structure/B11757002.png)
1-[2-(Trifluoromethyl)phenyl]piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Trifluoromethyl)phenyl]piperidin-4-amine is a compound that features a piperidine ring substituted with a trifluoromethyl group on the phenyl ring.
Preparation Methods
The synthesis of 1-[2-(Trifluoromethyl)phenyl]piperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(Trifluoromethyl)benzaldehyde and piperidine.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 2-(Trifluoromethyl)benzaldehyde with piperidine under specific conditions.
Reduction: The intermediate is then subjected to reduction reactions to yield the desired this compound.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using advanced techniques such as catalytic hydrogenation and continuous flow reactors .
Chemical Reactions Analysis
1-[2-(Trifluoromethyl)phenyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-[2-(Trifluoromethyl)phenyl]piperidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in biological studies to investigate its effects on various biological pathways and molecular targets.
Industrial Applications: It finds applications in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes, leading to modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
1-[2-(Trifluoromethyl)phenyl]piperidin-4-amine can be compared with other similar compounds, such as:
Piperidine Derivatives: Compounds like piperidine and its derivatives share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Trifluoromethyl-Substituted Compounds: Compounds containing the trifluoromethyl group, such as 4-Amino-2-(trifluoromethyl)pyridine, exhibit similar chemical properties but differ in their overall structure and applications
The uniqueness of this compound lies in its specific combination of the piperidine ring and trifluoromethyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H15F3N2 |
|---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]piperidin-4-amine |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)10-3-1-2-4-11(10)17-7-5-9(16)6-8-17/h1-4,9H,5-8,16H2 |
InChI Key |
PBMNBZLQVUBWEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


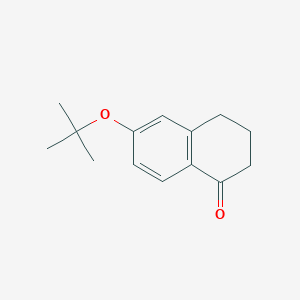
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11756934.png)
![(2-Aminoethyl)[2-(propylamino)ethyl]amine; silanone](/img/structure/B11756940.png)
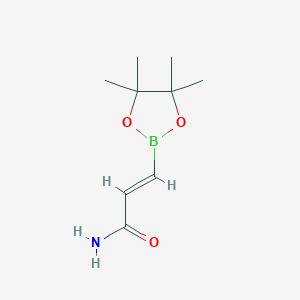
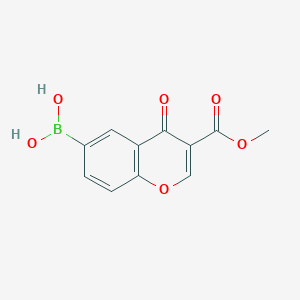

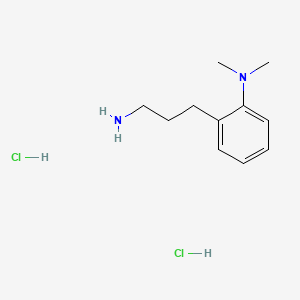
![(7-Methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B11756960.png)
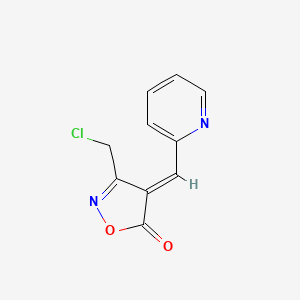

![(1S)-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol](/img/structure/B11756974.png)
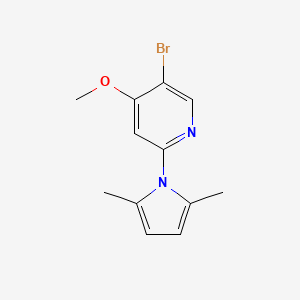
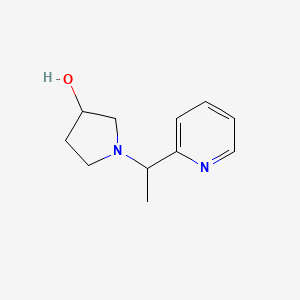
![2-(4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)acetic acid](/img/structure/B11756989.png)
